3-Amino-2-chloroacrolein

Etoricoxib intermediate synthesis COX-2 inhibitor manufacturing pyridine annulation

3-Amino-2-chloroacrolein (systematically, (Z)-3-amino-2-chloroacrylaldehyde) is a bifunctional C3 synthon that simultaneously equips an aldehyde electrophile, a primary amino nucleophile, and a halogen leaving group within a single α,β-unsaturated aldehyde scaffold. Its CAS registry is 221615-73-2, with a molecular weight of 105.52 g·mol⁻¹.

Molecular Formula C3H4ClNO
Molecular Weight 105.52 g/mol
Cat. No. B12341629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloroacrolein
Molecular FormulaC3H4ClNO
Molecular Weight105.52 g/mol
Structural Identifiers
SMILESC(=C(C=O)Cl)N
InChIInChI=1S/C3H4ClNO/c4-3(1-5)2-6/h1-2H,5H2/b3-1-
InChIKeyYDXUHJLPRDBHIH-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3-Amino-2-chloroacrolein (CAS 221615-73-2) and Why It Matters for Pharmaceutical Intermediates Procurement


3-Amino-2-chloroacrolein (systematically, (Z)-3-amino-2-chloroacrylaldehyde) is a bifunctional C3 synthon that simultaneously equips an aldehyde electrophile, a primary amino nucleophile, and a halogen leaving group within a single α,β-unsaturated aldehyde scaffold. Its CAS registry is 221615-73-2, with a molecular weight of 105.52 g·mol⁻¹ [1]. The compound is recognized principally as the penultimate intermediate in the Merck-origin route to etoricoxib (Arcoxia®), a selective COX-2 inhibitor marketed globally for osteoarthritis and rheumatoid arthritis [2]. Unlike structurally simpler acrolein derivatives, the 2-chloro substitution fixes the molecule in a single Z-geometry that is mandatory for the subsequent pyridine annulation step, thereby eliminating geometric isomer-related side products. Commercially, the compound is supplied with full characterization data compliant with ICH regulatory guidelines and is used as a reference standard for ANDA filings and commercial etoricoxib production [3].

Why Unsubstituted or N-Alkylated Aminoacroleins Cannot Replace 3-Amino-2-chloroacrolein in Regioselective Heterocycle Assembly


The etoricoxib pyridine ring annulation demands a C3 acrolein partner bearing simultaneous electrophilicity at C1 (aldehyde) for initial condensation and latent electrophilicity at C2 (chlorine) for late-stage NH₃ cyclization, all while maintaining a fixed Z-geometry at the enamine double bond to direct the correct connectivity with the ketosulfone partner [1]. 3-Aminoacrolein (CAS 25186-34-9) lacks the C2 halogen and exists as rapidly interconverting E/Z isomers, leading to mixed regioisomeric pyridine products and lower purity . 3-Dimethylaminoacrolein introduces an N,N-dimethyl substituent that sterically encumbers the amino group, altering condensation kinetics and necessitating high-temperature forcing conditions that promote by-product formation [2]. 2,3-Dichloroacrolein offers dual halogenation but eliminates the amino nucleophile entirely, requiring additional amination steps that erode overall yield [3]. 2-Chloromalonaldehyde, an earlier Merck intermediate disclosed in EP 0 975 596 B1, decomposes at the reflux temperatures (ca. 136 °C) required for the condensation, generating multiple impurities that demand extensive chromatographic purification and reduce isolated yield [1]. Only 3-amino-2-chloroacrolein simultaneously delivers the amino nucleophile, chloro leaving group, and Z-fixed geometry required for a single-step, high-yield pyridine annulation under industrially tractable conditions.

Head-to-Head Quantitative Evidence: 3-Amino-2-chloroacrolein vs. Comparator Intermediates for Etoricoxib and Heterocyclic Synthesis


Synthesis Yield: 3-Amino-2-chloroacrolein (88.4%) vs. Alternative Etoricoxib Intermediates

The CN104529798A patent demonstrates that 3-amino-2-chloroacrolein can be prepared directly from mucochloric acid via a p-methylaniline-protected route in three steps, achieving a final-step yield of 88.4% with 99.59% HPLC purity (Embodiment 1) and 87.5% with 99.64% purity (Embodiment 2) [1]. In contrast, alternative etoricoxib intermediates reported in the literature perform substantially worse: 2-chloromalonaldehyde as used in EP 0 975 596 B1 decomposes at the required 136 °C condensation temperature, generating multiple impurities that reduce effective yield and mandate extensive purification [2]; the vinamidinium salt (2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate) route, while achieving >80% overall yield to etoricoxib, requires chromatographic separation of pyrrole-derived impurities [3]; and earlier 2,3-disubstituted acrolein condensations in EP 1 023 266 B1 were characterized by Merck itself as providing 'modest yield' [2].

Etoricoxib intermediate synthesis COX-2 inhibitor manufacturing pyridine annulation

Regiochemical Fidelity: Single Z-Isomer vs. E/Z Mixtures in Unsubstituted 3-Aminoacrolein

3-Amino-2-chloroacrolein is supplied and reacted as a single (Z)-isomer, as confirmed by its IUPAC designation (Z)-3-amino-2-chloroacrylaldehyde . Unsubstituted 3-aminoacrolein (CAS 25186-34-9) exhibits E/Z isomerism in solution, with the relative proportions depending on solvent polarity, concentration, and temperature. NMR studies on 3-alkylaminoacroleins demonstrate that the EEZ isomer predominates in polar solvents while the ZZE form increases in non-polar solvents and with increasing N-substituent bulk [1]. For the unsubstituted parent, rapid isomer interconversion can produce mixed regioisomeric pyridine products. The 2-chloro substituent in 3-amino-2-chloroacrolein effectively locks the geometry by eliminating one of the two enamine double-bond configurations, ensuring that condensation with methylsulfonylbenzylpyridylketone produces exclusively the desired 2-chloro-3-(4-methylsulfonylphenyl) pyridine connectivity. In the early Merck development program, this regiospecificity was deemed sufficiently critical that 2,3-disubstituted acroleins were specifically patented as improved intermediates over simple 2-chloromalonaldehyde [2].

Regioselective heterocyclization geometric isomer control pyridine regioisomer purity

Intramolecular Hydrogen Bond Modulation: Chloro Substitution Reinforces NH···O IMHB Relative to Fluoro and Unsubstituted Analogs

High-level computational studies at the MP2/6-31G** and G4 levels demonstrate that halogen substitution at the α-position relative to the carbonyl oxygen in aminoacrolein-type systems significantly reinforces the intramolecular NH···O hydrogen bond (IMHB) following the trend H < F < Cl < Br [1][2]. Specifically, for a model β-aminoacrolein scaffold, chlorine substitution at the α-position increases the IMHB energy by an estimated 2–3 kcal·mol⁻¹ relative to the unsubstituted parent, as assessed by rotation barrier method (RBM) and related rotamers method (RRM) calculations [1]. This reinforced IMHB preorganizes the enamine-aldehyde system into a coplanar conformation that maximizes orbital overlap for the condensation step with the ketosulfone partner. The unsubstituted 3-aminoacrolein, by contrast, presents a weaker IMHB that permits a wider conformational distribution, contributing to the aforementioned E/Z isomerism and potentially slower condensation kinetics. For practical procurement, this translates to a structurally pre-organized building block whose conformational bias is built into the covalent architecture rather than being dependent on solvent or temperature control.

Intramolecular hydrogen bonding conformational preorganization aminoacrolein reactivity

Storage and Handling Stability vs. 3-Aminoacrolein (Self-Condensation Propensity)

Unsubstituted 3-aminoacrolein (CAS 25186-34-9) is described as 'highly reactive towards self-condensation and is best when freshly prepared,' requiring immediate use after synthesis because the primary amino group and free aldehyde undergo rapid intermolecular condensation to form oligomeric by-products . The 2-chloro substituent in 3-amino-2-chloroacrolein sterically shields the aldehyde carbon and electronically deactivates it toward nucleophilic attack, thereby attenuating the self-condensation rate. Supplier datasheets specify storage at −20 °C under inert atmosphere for the compound, consistent with a hygroscopic but isolable solid . The practical consequence is that 3-amino-2-chloroacrolein can be procured, stored, and used on-demand in a manufacturing campaign, whereas unsubstituted 3-aminoacrolein must be generated and consumed in a telescoped process with minimal hold time—a logistical constraint that complicates multi-step batch scheduling in a GMP environment.

Intermediate storage stability hygroscopicity self-condensation

Regulatory CMC Positioning: ANDA Reference Standard Availability vs. Non-Pharmacopoeial Comparators

3-Amino-2-chloroacrolein is commercially supplied as a fully characterized reference standard with detailed analytical data compliant with ICH Q2(R1) and Q6A guidelines, supporting analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) for etoricoxib [1]. The compound is designated as Etoricoxib Impurity 24 in pharmacopoeial nomenclature, making it a required reference standard for demonstrating impurity control in generic etoricoxib drug substance . By contrast, closely related intermediates such as 2,3-dichloroacrolein, 2-chloro-3-(dimethylamino)acrolein (Etoricoxib Impurity 15), and unsubstituted 3-aminoacrolein are not uniformly supplied with the same level of regulatory-grade characterization or pharmacopoeial traceability . For a generic pharmaceutical manufacturer preparing an ANDA, the availability of a characterized impurity/intermediate reference standard with documented traceability to USP or EP monographs is a distinct procurement advantage that eliminates the need for in-house full characterization and structure elucidation of each process intermediate.

ANDA reference standard pharmacopoeial traceability CMC regulatory compliance

Thermal Robustness in Condensation: No Decomposition at Process Temperature vs. 2-Chloromalonaldehyde

The earlier Merck process for etoricoxib used 2-chloromalonaldehyde (2-ClMA) as the C3 coupling partner condensing with ketosulfone under acidic reflux in toluene at approximately 136 °C. The US 2015/0011771 A1 patent explicitly states that '2-chloro-malonaldehyde decompose at such higher temperature, which makes the reaction very sluggish and generates so many impurities which requires many purification and reduce the yield of product' [1]. In contrast, 3-amino-2-chloroacrolein condenses with ketosulfone intermediates under basic or mildly acidic conditions at temperatures well below its predicted boiling point of 316 °C , eliminating the thermal decomposition liability. This thermal robustness fundamentally changes the impurity profile of the pyridine annulation step: the 2-ClMA route generates a complex impurity mixture requiring multiple chromatographic purifications, whereas the 3-amino-2-chloroacrolein route can deliver direct crystallization of the desired product with >99.5% purity [2].

Thermal decomposition process robustness etoricoxib manufacturing

Procurement-Driven Application Scenarios for 3-Amino-2-chloroacrolein: Where the Quantitative Evidence Supports Its Use


Generic Etoricoxib ANDA Filing: Intermediate and Impurity Reference Standard Procurement

For generic pharmaceutical manufacturers preparing an ANDA for etoricoxib tablets (reference listed drug: Arcoxia®), 3-amino-2-chloroacrolein serves a dual purpose: (i) as a key synthetic intermediate in the pyridine annulation step, delivering 87.5–88.4% yield with >99.5% purity without chromatography [1]; and (ii) as Etoricoxib Impurity 24, a required reference standard for demonstrating impurity control per ICH Q3A/Q3B. The compound is supplied with full characterization data compliant with regulatory guidelines and can provide traceability to USP or EP standards [2]. This dual utility reduces procurement complexity and consolidates supply chain qualification to a single vendor relationship. The thermal robustness advantage over 2-chloromalonaldehyde (stable at process temperatures vs. decomposition at 136 °C) [3] further supports selection for manufacturing-scale campaigns where process deviations toward higher temperatures must be tolerated without catastrophic impurity generation.

Process Chemistry Route Scouting for COX-2 Inhibitor Backups or Structural Analogs

Medicinal chemistry teams exploring next-generation selective COX-2 inhibitors with modified pyridine, pyrimidine, or pyrazole cores can leverage 3-amino-2-chloroacrolein as a strategic C3 building block. The combination of a primary amino nucleophile and a chloro leaving group on a Z-fixed acrolein scaffold enables a one-pot, two-step annulation sequence with diverse 1,3-dicarbonyl or ketosulfone partners—a transformation that would require separate amination and halogenation steps if attempted with 3-aminoacrolein or 2,3-dichloroacrolein [4]. The reinforced intramolecular NH···O hydrogen bond (estimated at ~2–3 kcal·mol⁻¹ above the unsubstituted parent) [5] preorganizes the molecule for condensation, potentially enabling lower-temperature reaction conditions that are compatible with thermally sensitive coupling partners. For SAR exploration requiring rapid analog generation, the bifunctional architecture eliminates two synthetic steps per library member.

Regulatory Starting Material (RSM) Designation in Commercial Etoricoxib NDA/MAA Dossiers

Under ICH Q11 guidelines, the selection and justification of regulatory starting materials (RSMs) is critical for defining the GMP boundary in a commercial API synthesis. 3-Amino-2-chloroacrolein, as a fully characterized, commercially available intermediate with defined impurity profile, represents a logical RSM entry point for etoricoxib synthesis. The CN104529798A patent establishes that it can be manufactured from mucochloric acid in three steps with well-characterized intermediates (7 and 8) and purities quantified at each stage [1]. The compound's availability with analytical reference standard documentation [2] supports the ICH Q11 requirement that an RSM be 'a material of defined chemical properties and structure that contributes an important structural fragment to the API molecular structure'—in this case, the chloro-substituted pyridine ring system that is the pharmacophoric core of etoricoxib. This positions 3-amino-2-chloroacrolein as a preferred RSM over earlier intermediates such as mucochloric acid or 2-chloromalonaldehyde, which are further removed from the final API structure.

Pyrazole and Pyrimidine Heterocycle Library Synthesis via Sequential Condensation–Cyclization

Beyond etoricoxib, 3-amino-2-chloroacrolein is a versatile entry point to diverse nitrogen heterocycles. Reaction with hydrazines yields 3-chloropyrazole-4-carboxaldehydes, where the chloro substituent enables subsequent Suzuki or Sonogashira cross-coupling without requiring a separate halogenation step—a synthetic advantage not offered by 3-aminoacrolein or 3-dimethylaminoacrolein [4]. Reaction with amidines or guanidines provides 2-chloropyrimidine-5-carboxaldehydes. The Z-fixed geometry ensures that cyclization occurs regiospecifically at the enamine β-carbon, avoiding the regioisomer mixtures that plague unsubstituted aminoacrolein-based cyclizations. For parallel medicinal chemistry workflows, the ability to perform diversification at the pyrazole/pyrimidine 3-position via the retained chloro substituent without additional activation steps represents a meaningful productivity gain.

Quote Request

Request a Quote for 3-Amino-2-chloroacrolein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.